molecular formula C27H22N2O6 B295679 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

货号 B295679
分子量: 470.5 g/mol
InChI 键: PSGCHIUMVIFATG-NKFKGCMQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, commonly known as ANO-1 inhibitor, is a chemical compound that has gained significant attention in scientific research. ANO-1, also known as the anoctamin-1 protein, is a calcium-activated chloride channel that is expressed in various tissues, including the gastrointestinal tract, respiratory system, and reproductive organs. ANO-1 has been implicated in various physiological functions, including smooth muscle contraction, secretion, and cell proliferation. ANO-1 has also been linked to several diseases, including hypertension, cystic fibrosis, and cancer.

作用机制

ANO-1 inhibitor works by inhibiting ANO-1 activity, which is a calcium-activated chloride channel. ANO-1 is involved in various physiological functions, including smooth muscle contraction, secretion, and cell proliferation. ANO-1 inhibitor blocks 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one chloride ion flux through ANO-1, leading to a reduction in smooth muscle contraction, secretion, and cell proliferation. ANO-1 inhibitor has been shown to have a high selectivity for ANO-1 and does not affect o4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner calcium-activated chloride channels.
Biochemical and Physiological Effects:
ANO-1 inhibitor has been shown to have various biochemical and physiological effects. ANO-1 inhibitor reduces smooth muscle contraction, leading to vasodilation and a reduction in blood pressure. ANO-1 inhibitor also reduces secretion, leading to a reduction in mucus production in 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one respiratory system and 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one gastrointestinal tract. ANO-1 inhibitor also inhibits cell proliferation, leading to a reduction in tumor growth in various cancer cell lines.

实验室实验的优点和局限性

ANO-1 inhibitor has several advantages for lab experiments. ANO-1 inhibitor has a high selectivity for ANO-1 and does not affect o4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner calcium-activated chloride channels. ANO-1 inhibitor has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, ANO-1 inhibitor has some limitations for lab experiments. ANO-1 inhibitor has poor solubility in water and requires 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one use of organic solvents, which can affect 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one biological activity of 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one compound. ANO-1 inhibitor also has a short half-life in vivo, which can limit its 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic efficacy.

未来方向

There are several future directions for ANO-1 inhibitor research. ANO-1 inhibitor has 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one potential to be developed as a 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic agent for 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one treatment of various diseases, including hypertension, cystic fibrosis, and cancer. ANO-1 inhibitor can be fur4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner optimized to improve its solubility and pharmacokinetic properties. ANO-1 inhibitor can also be used in combination with o4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic agents to enhance its efficacy. Fur4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onermore, ANO-1 inhibitor can be used as a tool compound to fur4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner understand 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one physiological functions of ANO-1 and its role in disease pathogenesis.

合成方法

The syn4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onesis of ANO-1 inhibitor involves several steps, including 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one preparation of 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one starting materials, coupling reaction, and cyclization. The starting materials include 5-nitro-2-phenylbenzaldehyde, allylphenol, and 2-(2-bromoethoxy)ethanol. These materials are coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one intermediate compound. The intermediate compound is 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onen cyclized using a base-catalyzed condensation reaction to form 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one final product, ANO-1 inhibitor.

科学研究应用

ANO-1 inhibitor has been extensively studied for its potential 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic applications. ANO-1 has been implicated in various diseases, including hypertension, cystic fibrosis, and cancer. ANO-1 inhibitor has been shown to inhibit ANO-1 activity, leading to a reduction in smooth muscle contraction, secretion, and cell proliferation. ANO-1 inhibitor has also been shown to have anti-tumor effects in various cancer cell lines. ANO-1 inhibitor has 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one potential to be developed as a 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic agent for 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one treatment of various diseases.

属性

分子式

C27H22N2O6

分子量

470.5 g/mol

IUPAC 名称

(4Z)-4-[[5-nitro-2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C27H22N2O6/c1-2-8-19-9-6-7-12-24(19)33-15-16-34-25-14-13-22(29(31)32)17-21(25)18-23-27(30)35-26(28-23)20-10-4-3-5-11-20/h2-7,9-14,17-18H,1,8,15-16H2/b23-18-

InChI 键

PSGCHIUMVIFATG-NKFKGCMQSA-N

手性 SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4

SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CC=C4

规范 SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。